7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound is a pyrazolo-pyridine derivative characterized by a piperazine-1-carbonyl substituent at position 7 and a 2-methoxyethyl group on the piperazine nitrogen. Its structural complexity arises from the fused pyrazolo[4,3-c]pyridin-3(5H)-one core, which is further substituted with a phenyl group at position 2 and a methyl group at position 4.
Properties
IUPAC Name |
7-[4-(2-methoxyethyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-23-14-17(20(27)25-10-8-24(9-11-25)12-13-29-2)19-18(15-23)21(28)26(22-19)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFBXIPFAGAMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.463 g/mol. The structure features a piperazine moiety, which is often linked to various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.463 g/mol |
| CAS Number | 1040648-02-9 |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may act as an inhibitor for certain enzymes or receptors involved in inflammatory pathways or cancer progression. The presence of the piperazine group suggests potential interactions with neurotransmitter systems, which could influence pain and mood regulation.
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer activity. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar compounds can target the PI3K/Akt signaling pathway, which is crucial in cancer cell survival and growth.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The mechanism often involves the modulation of the NF-kB pathway, leading to reduced expression of inflammatory markers.
Case Studies
- In vitro studies : A study evaluated the effects of a closely related pyrazolo[4,3-c]pyridine on human cancer cell lines (e.g., breast and prostate cancer). The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range.
- In vivo studies : Animal models treated with pyrazolo[4,3-c]pyridine derivatives exhibited reduced tumor growth and metastasis compared to controls, highlighting their potential as anticancer agents.
Pharmacological Applications
The compound's pharmacological profile suggests potential applications in treating:
- Cancer : As an anticancer agent targeting specific pathways involved in tumor growth.
- Inflammatory diseases : Due to its ability to modulate inflammatory responses.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a pyrazolo-pyridine/pyrimidine core with several analogs, but its substitution pattern distinguishes it:
Key Observations :
- The 2-methoxyethyl-piperazine group in the target compound may improve solubility compared to fluorophenyl or sulfonyl-piperazine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
